molecular formula C18H17ClN2S2 B13068517 4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B13068517
M. Wt: 360.9 g/mol
InChI Key: DOKVFLZORVZYAB-UHFFFAOYSA-N
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Description

3-Chloro-11-methyl-5-[(phenylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of chlorine, methyl, phenylsulfanyl, and thia-diazatricyclo groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-11-methyl-5-[(phenylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thia-diazatricyclo core: This is typically achieved through a cyclization reaction involving a suitable diene and a thiol compound under acidic or basic conditions.

    Introduction of the phenylsulfanyl group: This step involves the reaction of the intermediate with a phenylsulfanyl halide in the presence of a base.

    Chlorination and methylation: The final steps involve the selective chlorination and methylation of the intermediate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-11-methyl-5-[(phenylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorine and phenylsulfanyl sites.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-11-methyl-5-[(phenylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-11-methyl-5-[(phenylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to enzymes: It can inhibit or activate certain enzymes, affecting various biochemical pathways.

    Interaction with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.

    Modulation of signaling pathways: It can influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-[(phenylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
  • 11-Acetyl-4-(3-chloro-4-methylphenyl)-5-[(3-methylbutyl)sulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Uniqueness

3-Chloro-11-methyl-5-[(phenylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraene is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17ClN2S2

Molecular Weight

360.9 g/mol

IUPAC Name

4-chloro-7-methyl-2-(phenylsulfanylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H17ClN2S2/c1-11-7-8-13-14(9-11)23-18-16(13)17(19)20-15(21-18)10-22-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

DOKVFLZORVZYAB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=CC=C4)Cl

Origin of Product

United States

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